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Application Note: Asymmetric Synthesis of (S)-(-)-Mrjf22

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Compound of Interest		
Compound Name:	(S)-(-)-Mrjf22	
Cat. No.:	B12413568	Get Quote

Introduction

(S)-(-)-Mrjf22 is the (S)-enantiomer of a multifunctional prodrug designed to target key pathways in cancer progression, particularly in uveal melanoma.[1][2][3][4] It combines the pharmacophores of a sigma (σ) receptor ligand (a metabolite of haloperidol) and a histone deacetylase (HDAC) inhibitor (valproic acid) into a single molecule.[1] This dual-action approach aims to simultaneously modulate angiogenesis and cell proliferation, two critical processes in tumor growth and metastasis. Research has indicated that the racemic mixture, (±)-MRJF22, exhibits promising antiangiogenic properties. The asymmetric synthesis of the individual enantiomers allows for the investigation of their specific contributions to the overall therapeutic effect, with (S)-(-)-Mrjf22 demonstrating particularly potent antimigratory effects in endothelial and tumor cells. This document provides a detailed protocol for the enantioselective synthesis of (S)-(-)-Mrjf22.

Chemical Structures

- Starting Material: 4-chloro-1-(4-fluorophenyl)butan-1-one
- Key Intermediate: (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol
- Final Product: (S)-(-)-Mrjf22

Quantitative Data Summary



The following table summarizes the key quantitative data obtained during the synthesis and characterization of **(S)-(-)-Mrjf22** and its corresponding (R)-enantiomer.

Compound	Optical Rotation [α]D (c=1.0, CHCl3)	Enantiomeric Excess (ee)
(S)-(-)-Mrjf22 [(-)-1]	-26.0°	95.4%
(R)-(+)-Mrjf22 [(+)-1]	+24.8°	92%

Data sourced from

Experimental Protocols

This protocol is divided into three main stages:

- Enantioselective reduction of the starting ketone.
- Nucleophilic substitution to introduce the piperidine moiety.
- Esterification to attach the valproic acid side chain.

Materials and Reagents

- 4-chloro-1-(4-fluorophenyl)butan-1-one
- (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Cl)
- Tetrahydrofuran (THF), anhydrous
- Diethanolamine (DEA)
- Diethyl ether (Et2O)
- 4-(4-chlorophenyl)hydroxypiperidine
- Potassium bicarbonate (KHCO3)
- Dimethylformamide (DMF), anhydrous



- 2-propylpentanoyl chloride (Valproyl chloride)
- Standard laboratory glassware and equipment for organic synthesis
- Chromatography supplies for purification
- Chiral HPLC column (e.g., Chiralcel OJ-RH) for ee determination

Protocol 1: Synthesis of (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol [(-)-3]

- To a solution of 4-chloro-1-(4-fluorophenyl)butan-1-one (2) in anhydrous tetrahydrofuran (THF), add (-)-diisopinocampheylchloroborane ((-)-DIP-Cl).
- Maintain the reaction mixture at -25 °C for 16 hours to facilitate the stereoselective reduction.
- After the incubation period, add diethanolamine (DEA) to the reaction mixture.
- The mixture is then stirred at room temperature in diethyl ether (Et2O).
- The resulting intermediate, (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol [(-)-3], is then used in the subsequent step without further purification.

Protocol 2: Synthesis of (S)-(-)-HP-mII [(-)-4]

- Combine the intermediate [(-)-3] with 4-(4-chlorophenyl)hydroxypiperidine and potassium bicarbonate (KHCO3) in anhydrous dimethylformamide (DMF).
- Heat the reaction mixture to 80 °C and maintain for 24 hours to effect nucleophilic substitution.
- Upon completion, the product, (S)-(-)-HP-mII [(-)-4], is isolated and purified using appropriate chromatographic techniques.

Protocol 3: Synthesis of (S)-(-)-Mrjf22 [(-)-1]

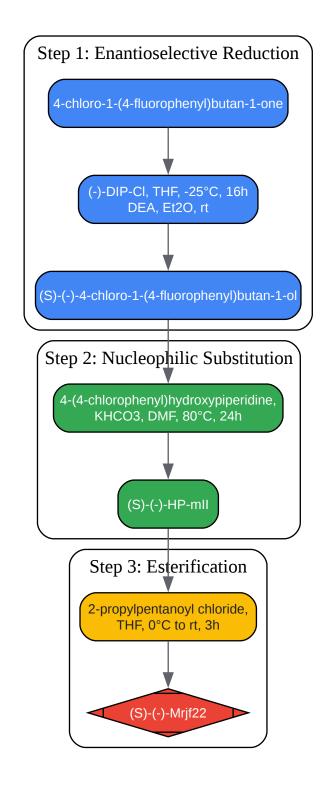
- Dissolve the purified (S)-(-)-HP-mII [(-)-4] in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.



- Slowly add 2-propylpentanoyl chloride to the cooled solution.
- Allow the reaction to proceed for 3 hours, gradually warming to room temperature.
- Upon completion, the final product, (S)-(-)-Mrjf22 [(-)-1], is purified by chromatography.
- The enantiomeric excess of the final product is determined by high-performance liquid chromatography (HPLC) using a Chiralcel OJ-RH column.

Visualizations Experimental Workflow



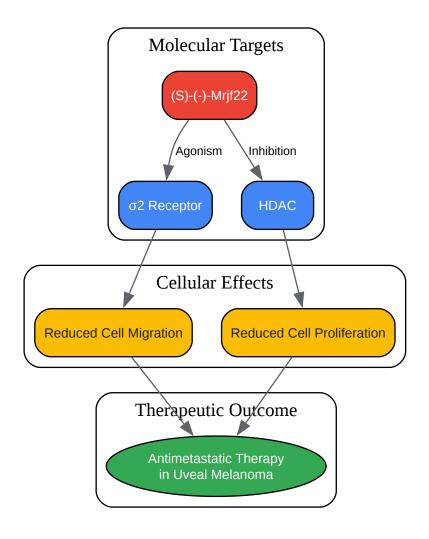


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Caption: Asymmetric synthesis workflow for (S)-(-)-Mrjf22.

Signaling Pathway Context





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Caption: Proposed mechanism of action for (S)-(-)-Mrjf22.

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References

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